Trimethylene sulfate

Description

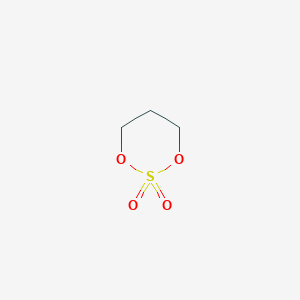

Structure

3D Structure

Properties

IUPAC Name |

1,3,2-dioxathiane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c4-8(5)6-2-1-3-7-8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYOVYWFXHQYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061460 | |

| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-05-8 | |

| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-dioxathiane 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLENE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6R4I8LVEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylene Sulfate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylene sulfate (1,3,2-dioxathiane-2,2-dioxide), a cyclic sulfate ester, is a versatile and highly reactive molecule of significant interest in organic synthesis and materials science. Its strained six-membered ring structure renders it susceptible to nucleophilic attack, making it a valuable intermediate for the introduction of sulfate functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it explores its potential applications in drug development, particularly as a building block for sulfated molecules that can modulate biological signaling pathways. Detailed experimental protocols for its synthesis and a discussion of its role as a potential tool for studying sulfatase activity are also presented.

Chemical Structure and Properties

This compound, with the CAS number 1073-05-8, is a white crystalline powder.[1][2] The molecule consists of a six-membered ring composed of three carbon atoms, two oxygen atoms, and a sulfur atom, with the sulfur atom being in a +6 oxidation state and doubly bonded to two additional oxygen atoms.

The chemical structure of this compound can be visualized as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₄S | [3] |

| Molecular Weight | 138.14 g/mol | [4] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 58 - 62 °C | [1] |

| Density | 1.452 g/cm³ | [5] |

| Solubility | Soluble in water and alcohols | [5] |

| CAS Number | 1073-05-8 | [3][4] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the three methylene (CH₂) groups. The protons on the central carbon (C2) would likely appear as a distinct multiplet from the protons on the two carbons bonded to the oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two different carbon environments: the carbon atom at the 2-position of the propane-1,3-diyl backbone and the two equivalent carbon atoms at the 1- and 3-positions, which are attached to the oxygen atoms. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfate groups. Studies on the analogous trimethylene sulfite show that the orientation of the S=O group has a pronounced influence on the C-4 and C-6 ring carbon shieldings, a principle that also applies to the sulfate.[4]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound is dominated by the vibrational modes of the sulfate group. Strong absorption bands are expected for the symmetric and asymmetric S=O stretching vibrations.

-

Synthesis of this compound

The primary method for synthesizing this compound involves the cyclization reaction of 1,3-propanediol with a suitable sulfating agent.[4] Several methodologies have been developed to achieve this transformation efficiently.

Synthesis from 1,3-Propanediol and Sulfuryl Chloride

A common laboratory-scale synthesis involves the reaction of 1,3-propanediol with sulfuryl chloride (SO₂Cl₂) in the presence of a base to neutralize the HCl byproduct.

References

- 1. Sulfation made simple: a strategy for synthesising sulfated molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01057B [pubs.rsc.org]

- 2. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. A strategy for the synthesis of sulfated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylene Sulfate (CAS 1073-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylene sulfate, also known as 1,3,2-Dioxathiane 2,2-dioxide or 1,3-propanediol cyclic sulfate (PCS), is a highly reactive cyclic sulfate ester with the CAS number 1073-05-8.[1][2][3][4] Its strained six-membered ring structure makes it a potent electrophile, susceptible to nucleophilic attack. This reactivity is harnessed in its primary applications as a versatile intermediate in organic synthesis and, most notably, as a high-performance electrolyte additive in lithium-ion batteries.[5] In battery systems, it forms a stable solid electrolyte interphase (SEI) on electrode surfaces, significantly enhancing cycling stability and performance.[6][7] However, its high reactivity also corresponds with significant health hazards, including suspected carcinogenicity and mutagenicity.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, mechanisms of action, and critical safety information.

Chemical and Physical Properties

This compound is a white, solid crystalline compound at room temperature.[7] It is highly soluble in water and polar organic solvents like carbonates and glymes.[6] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1073-05-8 | [2][4] |

| Molecular Formula | C₃H₆O₄S | [2][4][6] |

| Molecular Weight | 138.14 g/mol | [2][4][6] |

| IUPAC Name | 1,3,2-dioxathiane 2,2-dioxide | [2] |

| Synonyms | This compound, 1,3-Propanediol cyclic sulfate, 1,3-Propylene sulfate | [1][2][3][4] |

| Appearance | White to off-white solid/crystals | [7] |

| Melting Point | 58-62 °C | [3][6][8] |

| Boiling Point | 240.4 °C at 760 mmHg | [7] |

| Density | 1.452 g/cm³ | [7] |

| Solubility | Highly soluble in water; soluble in carbonates and glymes | [6] |

| SMILES | O=S1(=O)OCCCO1 | [8] |

| InChI Key | OQYOVYWFXHQYOP-UHFFFAOYSA-N | [2][4][8] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of 1,3-propanediol with a sulfating agent. A common and effective laboratory-scale method is a two-step process involving the formation of a cyclic sulfite intermediate, which is subsequently oxidized.

Representative Synthesis Protocol: Two-Step Oxidation

This protocol is based on the well-established method of reacting a diol with thionyl chloride, followed by oxidation of the resulting cyclic sulfite. A notable advancement by K. Barry Sharpless and his group demonstrated a high-yield, one-pot version of this reaction using a ruthenium catalyst.[5]

Step 1: Synthesis of Cyclic Sulfite (1,3,2-Dioxathiane 2-oxide)

-

To a stirred solution of 1,3-propanediol (1 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the solution. An organic base like pyridine may be used to scavenge the HCl byproduct.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then washed with water, a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclic sulfite.

Step 2: Oxidation to Cyclic Sulfate (this compound)

-

Dissolve the crude cyclic sulfite from Step 1 in a solvent mixture, typically acetonitrile, carbon tetrachloride, and water.

-

Add a catalytic amount of ruthenium(III) chloride (RuCl₃) to the solution.

-

Add sodium periodate (NaIO₄) (1.5 equivalents) portion-wise to the stirred mixture. The reaction is exothermic and should be cooled if necessary.

-

Stir the reaction at room temperature for 2-4 hours. The progress of the oxidation can be monitored by the disappearance of the sulfite spot on TLC.

-

Upon completion, the mixture is partitioned between water and an organic solvent like ethyl acetate. The organic layers are combined, washed with sodium thiosulfate solution to remove any remaining oxidant, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the resulting crude solid is purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure this compound.

Applications and Mechanisms of Action

Primary Application: Lithium-Ion Battery Electrolyte Additive

The most significant application of this compound is as a film-forming additive in electrolytes for high-voltage lithium-ion batteries.[6] When added in small quantities (typically up to 3 wt.%) to standard carbonate-based electrolytes, it dramatically improves the battery's cycling performance, capacity retention, and thermal stability.[6][7]

Mechanism of Action: this compound has a lower reduction potential than common electrolyte solvents like ethylene carbonate (EC).[9] During the initial charging cycles, it is preferentially reduced on the anode surface and oxidized on the cathode surface. This sacrificial decomposition forms a stable, ionically conductive, and electronically insulating layer known as the Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.[6][7]

This sulfur-rich protective layer:

-

Prevents the continuous decomposition of the bulk electrolyte on the electrode surfaces.[7]

-

Suppresses the co-intercalation of solvent molecules into graphite anodes, which can cause structural damage.

-

Reduces the dissolution of transition metals from the cathode, particularly at high voltages and temperatures.[7]

-

Inhibits gas production within the cell.[6]

These effects collectively lead to a longer cycle life and improved safety for the battery. For instance, in one study, the addition of 3.0 wt.% this compound to the electrolyte of a LiNi₀.₆Co₀.₁Mn₀.₃O₂/graphite battery improved the capacity retention from 9.6% to 86.5% after 150 cycles at a high voltage of 4.5 V.[7]

Role in Organic Synthesis and Drug Development

As a highly reactive bifunctional electrophile, this compound serves as a valuable intermediate in organic synthesis. The strained ring is readily opened by nucleophiles, allowing for the stereospecific introduction of a sulfated 1,3-propanediol moiety into a target molecule. This reactivity makes it a synthetic equivalent to an epoxide but with different reactivity patterns.[5]

While not a drug itself, its utility as a building block could be relevant in drug development for synthesizing complex molecules, including sulfated compounds which can exhibit a range of biological activities. The sulfate group can increase water solubility and mimic biological sulfate esters. However, there is limited specific information in the public domain linking this compound directly to established signaling pathways or as a key component in currently approved drugs. Its inherent toxicity and reactivity likely present significant challenges for direct therapeutic applications.

Safety, Handling, and Toxicity

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

GHS Hazard Classification:

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from moisture, as it is hygroscopic and hydrolyzes in the presence of water.

The suspected mutagenicity and carcinogenicity are likely due to its nature as a potent alkylating agent. The electrophilic ring can be attacked by nucleophilic sites on biological macromolecules like DNA and proteins, leading to covalent modification and potential genetic damage.

Conclusion

This compound (CAS 1073-05-8) is a compound of significant interest in materials science and organic chemistry. Its role as a film-forming electrolyte additive has proven to be a highly effective strategy for enhancing the performance and longevity of high-voltage lithium-ion batteries. In synthesis, it provides a reactive handle for the introduction of sulfated functionalities. Researchers and professionals must balance its powerful chemical utility with its considerable health hazards, adhering to strict safety protocols during its handling and use. Future research may continue to explore its applications in energy storage and as a specialized reagent for complex molecule synthesis.

References

- 1. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. 1,3,2-Dioxathiane, 2,2-dioxide [webbook.nist.gov]

- 3. 1,3,2-Dioxathiane, 2,2-dioxide | C3H6O4S | CID 70623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound|Battery Additive|CAS 1073-05-8 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,2-Dioxathiolane 2,2-dioxide | 1072-53-3 | Benchchem [benchchem.com]

Synthesis of 1,3,2-dioxathiane-2,2-dioxide

An In-depth Technical Guide to the Synthesis of 1,3,2-Dioxathiane-2,2-Dioxide

Introduction

1,3,2-Dioxathiane-2,2-dioxide, also known as 1,3-propanediol cyclic sulfate or trimethylene sulfate, is a six-membered heterocyclic compound with the chemical formula C₃H₆O₄S.[1] As a member of the cyclic sulfate family (δ-sultones), it serves as a versatile and highly reactive building block in organic synthesis. Its utility stems from the strained ring and the presence of the electron-withdrawing sulfonyl group, which makes it an excellent electrophile for ring-opening reactions with a variety of nucleophiles. This reactivity is harnessed in the synthesis of diverse molecules, including pharmaceuticals, polymers, and specialty chemicals. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data for the preparation of 1,3,2-dioxathiane-2,2-dioxide.

Core Synthetic Pathway

The most established and widely employed method for synthesizing 1,3,2-dioxathiane-2,2-dioxide is a two-step process. This pathway begins with the reaction of a 1,3-diol with a sulfinylating agent to form a cyclic sulfite, which is subsequently oxidized to the target cyclic sulfate.[2][3]

-

Step 1: Cyclization to form 1,3,2-Dioxathiane-2-oxide. 1,3-Propanediol is reacted with thionyl chloride (SOCl₂) in the presence of a base, such as pyridine, to yield the cyclic sulfite intermediate, 1,3,2-dioxathiane-2-oxide.[2] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

-

Step 2: Oxidation to 1,3,2-Dioxathiane-2,2-dioxide. The cyclic sulfite intermediate is then oxidized to the final cyclic sulfate product. This oxidation is typically achieved using an oxidizing agent like ruthenium(III) chloride (RuCl₃) in combination with a co-oxidant such as sodium periodate (NaIO₄).

Synthetic Workflow Visualization

The overall process can be visualized as a two-stage workflow, starting from the precursor 1,3-propanediol and proceeding through the cyclic sulfite intermediate to the final product.

Caption: Overall workflow for the synthesis of 1,3,2-dioxathiane-2,2-dioxide.

Data Presentation: Reaction Parameters

Quantitative data for the synthesis of cyclic sulfites and their subsequent oxidation are crucial for reproducibility and optimization. The following table summarizes typical reaction conditions and yields for analogous transformations.

| Step | Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Reference |

| Cyclization | 2,2-diethyl-1,3-propanediol, Thionyl Chloride | Pyridine | - | Reflux | - | 63% | The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride[2] |

| Cyclization | Glycerol, Thionyl Chloride | Dichloromethane | - | -5 to 15 °C | 24 h | 96% | ChemicalBook Synthesis of 1,3,2-dioxathiolane-4-methanol 2-oxide[4] |

| Oxidation | Ethylene Sulfite | Acetonitrile/H₂O | RuCl₃ / NaIO₄ | 0 to 25 °C | 2 h | >95% | Based on standard oxidation protocols for cyclic sulfites. |

| Flow Synthesis | Ethylene Sulfite, H₂O₂ | - | Titanium Silicalite-1 | 14.73 °C | 118 s | 92.2% | Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors[5] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of 1,3,2-dioxathiane-2,2-dioxide. These protocols are representative of standard laboratory procedures.

Protocol 1: Synthesis of 1,3,2-Dioxathiane-2-oxide

This procedure details the cyclization of 1,3-propanediol with thionyl chloride.

Materials:

-

1,3-Propanediol (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.1 equiv)

-

Anhydrous Pyridine (2.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve 1,3-propanediol (1.0 equiv) and anhydrous pyridine (2.2 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add a solution of thionyl chloride (1.1 equiv) in anhydrous DCM dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 1,3,2-dioxathiane-2-oxide.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 1,3,2-Dioxathiane-2-oxide

This procedure describes the oxidation of the cyclic sulfite intermediate to the final cyclic sulfate product.

Materials:

-

1,3,2-Dioxathiane-2-oxide (1.0 equiv)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.01 equiv)

-

Sodium periodate (NaIO₄) (1.2 equiv)

-

Acetonitrile

-

Deionized Water

-

Ethyl acetate

-

Celite

Procedure:

-

In a round-bottom flask, dissolve 1,3,2-dioxathiane-2-oxide (1.0 equiv) in a solvent mixture of acetonitrile and water (e.g., 2:1 v/v).

-

Add ruthenium(III) chloride (0.01 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath and add sodium periodate (1.2 equiv) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

-

Stir the reaction vigorously at room temperature for 2-4 hours. The formation of a precipitate (sodium iodate) will be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a small amount of saturated sodium thiosulfate solution to consume any excess oxidant.

-

Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting solid is the crude 1,3,2-dioxathiane-2,2-dioxide. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the purified product.

Reaction Mechanism Visualization

The core mechanism involves nucleophilic attack by the diol's hydroxyl groups on the sulfur atom of thionyl chloride, followed by ring closure and subsequent oxidation of the sulfur center.

Caption: Key stages in the formation of 1,3,2-dioxathiane-2,2-dioxide.

Safety and Handling

Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a fume hood.

-

1,3,2-Dioxathiane-2,2-dioxide: As a cyclic sulfate, it is a potent electrophile and should be considered a potential alkylating agent. Alkylating agents are often toxic and may be carcinogenic. Handle with care, avoiding skin contact and inhalation. The analogous compound, 1,3,2-dioxathiolane 2,2-dioxide, is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[7][8][9] Similar precautions should be taken.

-

Oxidizing Agents: Sodium periodate and ruthenium catalysts should be handled with care. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.

References

- 1. 1,3,2-Dioxathiane, 2,2-dioxide [webbook.nist.gov]

- 2. The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride - ProQuest [proquest.com]

- 3. 1,3,2-Dioxathiolane 2,2-dioxide | 1072-53-3 | Benchchem [benchchem.com]

- 4. 1,3,2-dioxathiolane-4-methanol 2-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,2-Dioxathiolane 2,2-dioxide 98 1072-53-3 [sigmaaldrich.com]

- 9. 1,3,2-Dioxathiolane 2,2-Dioxide 1072-53-3 | TCI AMERICA [tcichemicals.com]

Spectroscopic and Mechanistic Analysis of Trimethylene Sulfate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic properties of trimethylene sulfate (1,3,2-dioxathiane 2,2-dioxide), including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. It also details the experimental protocols for acquiring this data and illustrates key chemical transformations of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques. The following tables summarize the expected and reported data for its ¹H NMR, ¹³C NMR, and IR spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 (axial) | ~4.5 | Multiplet | |

| H-4, H-6 (equatorial) | ~4.0 | Multiplet | |

| H-5 (axial) | ~2.2 | Multiplet | |

| H-5 (equatorial) | ~1.8 | Multiplet |

Note: The chemical shifts are approximate and based on the analysis of related cyclic sulfate structures. The protons on the six-membered ring form a complex spin system, leading to multiplets. The protons adjacent to the oxygen atoms (H-4 and H-6) are expected to be downfield compared to the central methylene protons (H-5).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-4, C-6 | ~70 |

| C-5 | ~25 |

Note: The chemical shifts are approximate. The carbons bonded to the electronegative oxygen atoms (C-4 and C-6) are significantly deshielded and appear downfield. The central carbon (C-5) appears at a more typical upfield position for an aliphatic methylene group. A ¹³C NMR spectrum for this compound has been recorded on a Bruker WP-80 instrument.[1]

Table 3: IR Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1350 - 1400 | Strong |

| Symmetric SO₂ Stretch | 1175 - 1210 | Strong |

| C-O Stretch | 1000 - 1050 | Strong |

| C-H Stretch | 2850 - 3000 | Medium |

Note: The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfate group.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters include a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the internal standard (TMS).

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the solution to the surface of a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

-

-

Instrumentation and Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty sample compartment is recorded first.

-

The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired.

-

Typically, spectra are recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample interferogram is Fourier transformed to produce the spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

-

Key Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the synthesis and a key reaction of this compound.

References

Trimethylene Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylene sulfate, also known as 1,3,2-dioxathiane-2,2-dioxide, is a cyclic sulfate ester with significant applications in organic synthesis and materials science. Its strained six-membered ring structure renders it a potent electrophile, susceptible to nucleophilic attack and ring-opening reactions. This reactivity is harnessed for the introduction of a functionalized 3-hydroxypropyl sulfate moiety onto various substrates. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and a discussion of its toxicological profile and safety considerations.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₄S | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| Appearance | White crystalline powder | |

| Boiling Point | 224-228 °C | [1] |

| Density | 1.58 g/mL | [1] |

| Solubility | Soluble in water, ethanol, and other polar solvents. | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the cyclization of 1,3-propanediol with a suitable sulfating agent. A common and effective method utilizes sulfuryl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis from 1,3-Propanediol and Sulfuryl Chloride

Materials:

-

1,3-Propanediol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (or other suitable non-nucleophilic base)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of 1,3-propanediol in anhydrous dichloromethane.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: An equimolar amount of anhydrous triethylamine is added to the solution.

-

Addition of Sulfuryl Chloride: A solution of sulfuryl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.

-

Work-up: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.

Synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its susceptibility to nucleophilic attack, leading to ring-opening reactions. This property makes it a valuable intermediate in organic synthesis.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to yield 1,3-propanediol and sulfuric acid. This reaction can be catalyzed by both acids and bases.[2] The rate of hydrolysis is dependent on the pH of the solution.

Nucleophilic Ring-Opening

This compound is a potent alkylating agent due to the strained ring structure.[2] It readily reacts with a variety of nucleophiles, resulting in the opening of the cyclic sulfate and the formation of a 3-substituted propyl sulfate. This reaction provides a convenient method for introducing a HO-(CH₂)₃-O-SO₂- functionality onto a nucleophilic substrate.

General mechanism of nucleophilic ring-opening.

Applications in Research and Development

Electrolyte Additive in Lithium-Ion Batteries

This compound has been investigated as an electrolyte additive in lithium-ion batteries. It can form a stable solid electrolyte interphase (SEI) on the surface of the electrodes, which can improve the cycling stability and performance of the battery.

Experimental Evaluation:

-

Charge-Discharge Cycling: To assess the impact on battery capacity and longevity.

-

Cyclic Voltammetry (CV): To study the electrochemical behavior and the formation of the SEI layer.

-

Scanning Electron Microscopy (SEM): To visualize the morphology of the electrode surface and the SEI film.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI layer.

-

Electrochemical Impedance Spectroscopy (EIS): To measure the impedance of the battery and evaluate the properties of the SEI film.

Organic Synthesis

As a bifunctional electrophile, this compound serves as a versatile building block in organic synthesis for the preparation of various sulfur-containing heterocyclic compounds and as a precursor for the introduction of a sulfated propyl chain.

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing specific signaling pathways that are modulated by this compound. However, based on its chemical nature as a potent SN2 alkylating agent, it is plausible that this compound could interact with biological nucleophiles such as the thiol groups of cysteine residues in proteins or the nitrogen atoms of DNA bases.[3] Such interactions could potentially lead to the disruption of protein function or genotoxicity. Further research is required to elucidate any specific biological activities and signaling pathways affected by this compound.

Toxicology and Safety

Specific toxicological data for this compound is not extensively available. However, as a reactive alkylating agent, it should be handled with caution. Alkylating agents as a class of compounds are known to have mutagenic, carcinogenic, and cytotoxic effects due to their ability to covalently modify biological macromolecules.[4]

Safety Precautions:

-

Handling: Should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[5]

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids and oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

This technical guide provides a summary of the current knowledge on this compound. Researchers and professionals are encouraged to consult the primary literature and safety data sheets for the most up-to-date and detailed information.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|Battery Additive|CAS 1073-05-8 [benchchem.com]

- 3. Alkylating agent and chromatin structure determine sequence context-dependent formation of alkylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. SDS/MSDS - CAS:28001-58-3 - supplier / synthesis - Benzenaminium, N,N,N-trimethyl-, methyl sulfate [en.xixisys.com]

An In-depth Technical Guide to the Thermal Stability of Cyclic Sulfate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic sulfate esters are a class of highly reactive molecules utilized as versatile intermediates in organic synthesis and drug development. Their utility stems from the strained ring system, which facilitates nucleophilic attack, making them potent alkylating agents. However, this inherent reactivity also raises concerns about their thermal stability, a critical parameter for safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal stability of cyclic sulfate esters, including their decomposition pathways, and relevant kinetic and thermodynamic parameters. Detailed experimental protocols for synthesis and thermal analysis are provided, alongside a discussion of their potential role in modulating biological signaling pathways.

Introduction

Cyclic sulfate esters, also known as endo-sulfates, are five- or six-membered heterocyclic compounds containing a sulfate group within the ring. The most common are the 1,3,2-dioxathiolane-2,2-dioxides (five-membered) and 1,3,2-dioxathiane-2,2-dioxides (six-membered). The angle strain in these rings makes them significantly more reactive than their acyclic counterparts.[1] This enhanced reactivity is harnessed in a variety of synthetic transformations, including the introduction of sulfate moieties into complex molecules and the formation of epoxides and other strained ring systems.

In the context of drug development, cyclic sulfates are explored as potential inhibitors of enzymes such as sulfotransferases, which play crucial roles in various signaling pathways.[2][3] Understanding the thermal stability of these compounds is paramount to ensure their integrity during synthesis, purification, formulation, and storage, as well as to mitigate any potential thermal hazards.

This guide will focus on the thermal properties of common cyclic sulfate esters, including ethylene sulfate, propylene sulfate, and butane-2,3-diol cyclic sulfate, providing a foundation for researchers working with these reactive intermediates.

Synthesis of Cyclic Sulfate Esters

The synthesis of cyclic sulfate esters typically involves the reaction of a vicinal diol with a sulfating agent. Two common methods are the two-step process involving a cyclic sulfite intermediate and a one-pot reaction using sulfuryl chloride.

Two-Step Synthesis via Cyclic Sulfite Intermediate

This method involves the initial formation of a cyclic sulfite from the diol and thionyl chloride, followed by oxidation to the cyclic sulfate.

Logical Relationship: Two-Step Synthesis

References

Solubility of trimethylene sulfate in organic solvents

An In-depth Technical Guide to the Solubility of Trimethylene Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,3,2-dioxathiane-2,2-dioxide), a cyclic sulfate ester, is a versatile compound with applications in organic synthesis and increasingly as an electrolyte additive in lithium-ion batteries. Its performance in these applications is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility in common organic solvents, and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for any solubility studies.

| Property | Value |

| Chemical Formula | C₃H₆O₄S |

| Molar Mass | 138.14 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 58-62 °C |

| Synonyms | 1,3-Propanediol cyclic sulfate, Propane-1,3-diyl sulfate |

Solubility of this compound in Organic Solvents

Table of Qualitative Solubility:

| Solvent Category | Solvent Examples | Qualitative Solubility |

| Polar Aprotic Solvents | Propylene Carbonate (PC), Dimethyl Carbonate (DMC), Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF) | Generally Soluble |

| Glymes | Dimethoxyethane (DME) | Soluble |

| Water | - | Soluble[1] |

The solubility in polar aprotic solvents is particularly relevant for its application as an electrolyte additive in lithium-ion batteries, where it is often used in carbonate-based electrolytes[2].

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method. This method is reliable for determining the equilibrium solubility of a solid in a liquid.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or a calibrated spectrophotometer)

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the samples at a constant speed to facilitate the dissolution process. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause significant mechanical breakdown of the crystals.

-

Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter (also pre-warmed) into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

-

-

Sample Analysis:

-

Determine the mass of the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique (e.g., HPLC, GC).

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

4.3. Recrystallization for Purification

Recrystallization is a standard procedure for purifying solid organic compounds like this compound. The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

General Recrystallization Procedure:

-

Dissolve the impure this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

References

The Advent and Evolution of Cyclic Sulfates: A Technical Guide to Their Chemistry and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic sulfates have emerged as highly versatile and reactive intermediates in modern organic synthesis. Their unique combination of electrophilicity and stereochemical control has made them invaluable tools for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and biologically active compounds. This technical guide provides an in-depth exploration of the historical development of cyclic sulfate chemistry, detailing key synthetic methodologies, quantitative data, and experimental protocols. Furthermore, it visualizes critical reaction pathways and workflows to offer a comprehensive understanding of this important class of molecules.

Historical Development: From Obscurity to Ubiquity

The chemistry of cyclic sulfates remained relatively niche for many decades due to challenges associated with their synthesis. Early methods often involved harsh conditions and lacked general applicability, limiting their widespread use in synthetic chemistry.

A pivotal breakthrough occurred in 1988 when K. Barry Sharpless and Yun Gao reported a mild and highly efficient one-pot procedure for the synthesis of cyclic sulfates from vicinal diols.[1] This method, which proceeds via a cyclic sulfite intermediate that is subsequently oxidized, revolutionized the field. The use of a catalytic amount of ruthenium trichloride (RuCl₃) with a stoichiometric oxidant, such as sodium periodate (NaIO₄), made cyclic sulfates readily accessible from a wide range of diols, including those with sensitive functional groups. This development unlocked the synthetic potential of cyclic sulfates, establishing them as "epoxide-like, but more reactive" synthons.[1]

Following this seminal work, research in cyclic sulfate chemistry expanded rapidly, leading to the development of new synthetic methods, such as halocyclization, and a deeper understanding of their reactivity with a diverse array of nucleophiles.[2] This has solidified their position as indispensable intermediates in target-oriented synthesis and diversity-oriented synthesis.

Core Synthetic Methodologies

The dominant and most widely adopted method for the preparation of cyclic sulfates is the two-step, one-pot procedure developed by Sharpless and Gao.

General Workflow for Cyclic Sulfate Synthesis and Subsequent Nucleophilic Ring-Opening

Caption: One-pot synthesis of a cyclic sulfate and its subsequent reaction.

Experimental Protocol: Synthesis of a Cyclic Sulfate from a Vicinal Diol (Sharpless Method)

This protocol is a generalized procedure based on the method reported by Sharpless and Gao.[1]

Materials:

-

Vicinal diol

-

Thionyl chloride (SOCl₂)

-

Carbon tetrachloride (CCl₄)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cyclic Sulfite Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the vicinal diol in CCl₄. Add thionyl chloride (typically 1.1-1.2 equivalents) dropwise to the solution at room temperature. The reaction is often exothermic. After the addition is complete, heat the mixture to reflux for 30-60 minutes to drive off the generated HCl gas.

-

Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Add acetonitrile and water to the flask. To this biphasic mixture, add a catalytic amount of RuCl₃·xH₂O followed by the portion-wise addition of sodium periodate (typically 1.5-2.0 equivalents). The color of the reaction mixture will typically turn from dark brown/black to orange or yellow upon completion.

-

Work-up: Allow the reaction to stir at room temperature until the starting cyclic sulfite is consumed (monitored by TLC). Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude cyclic sulfate can be purified by column chromatography on silica gel if necessary.

Quantitative Data: Synthesis of Cyclic Sulfates

The following table summarizes the yields for the synthesis of various cyclic sulfates from their corresponding diols using the Sharpless method.[1]

| Entry | Diol Substrate | Cyclic Sulfate Product | Yield (%) |

| 1 | 1,2-Propanediol | Propylene sulfate | 92 |

| 2 | (2R,3R)-Diethyl tartrate | (4R,5R)-2,2-Dioxo-1,3,2-dioxathiolane-4,5-dicarboxylic acid diethyl ester | 95 |

| 3 | (S)-1,2-Butanediol | (S)-4-Ethyl-1,3,2-dioxathiolane-2,2-dioxide | 93 |

| 4 | meso-Hydrobenzoin | cis-4,5-Diphenyl-1,3,2-dioxathiolane-2,2-dioxide | 96 |

| 5 | (d,l)-Hydrobenzoin | trans-4,5-Diphenyl-1,3,2-dioxathiolane-2,2-dioxide | 94 |

| 6 | 1,2-Cyclohexanediol | Cyclohexane-1,2-diyl sulfate | 91 |

Reactivity of Cyclic Sulfates: Nucleophilic Ring-Opening

Cyclic sulfates are potent electrophiles and readily undergo ring-opening reactions with a wide range of nucleophiles. This reaction proceeds via an Sₙ2 mechanism, resulting in inversion of configuration at the center of attack. The high reactivity of cyclic sulfates is attributed to the relief of ring strain and the excellent leaving group ability of the sulfate moiety.

Experimental Protocol: Nucleophilic Ring-Opening with Sodium Azide

This protocol describes a general procedure for the synthesis of 1,2-azido alcohols from cyclic sulfates.

Materials:

-

Cyclic sulfate

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (or other suitable extraction solvent)

-

Water

-

Dilute aqueous acid (e.g., 1 M HCl or 20% H₂SO₄)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ring-Opening: Dissolve the cyclic sulfate in DMF in a round-bottom flask. Add sodium azide (typically 1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

-

Hydrolysis of the Sulfate Ester: Cool the reaction mixture and dilute it with diethyl ether. Wash the organic solution with water and brine to remove the DMF and excess sodium azide. Concentrate the organic layer to obtain the crude ring-opened sulfate. To this crude product, add a mixture of diethyl ether and dilute aqueous acid. Stir the biphasic mixture vigorously at room temperature for several hours (typically 6-12 hours) to effect hydrolysis of the sulfate ester.

-

Work-up and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The resulting crude 1,2-azido alcohol can be purified by column chromatography on silica gel.

Quantitative Data: Nucleophilic Ring-Opening of Cyclic Sulfates

The following table presents representative examples of the nucleophilic ring-opening of cyclic sulfates with various nucleophiles.

| Entry | Cyclic Sulfate | Nucleophile | Product | Yield (%) | Regioselectivity (attack at less substituted carbon) |

| 1 | Propylene sulfate | NaN₃ | 1-Azido-2-propanol | 85 | >95:5 |

| 2 | Styrene sulfate | NaN₃ | 2-Azido-1-phenylethanol | 93 | >95:5 (attack at benzylic position) |

| 3 | (4R,5R)-2,2-Dioxo-1,3,2-dioxathiolane-4,5-dicarboxylic acid diethyl ester | NaN₃ | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate | 94 | N/A (symmetrical) |

| 4 | Cyclohexane-1,2-diyl sulfate | PhSNa | 2-(Phenylthio)cyclohexanol | 88 | N/A (symmetrical) |

| 5 | (S)-4-Ethyl-1,3,2-dioxathiolane-2,2-dioxide | LiBr | (S)-1-Bromo-2-butanol | 82 | >95:5 |

Regioselectivity in the Ring-Opening of Unsymmetrical Cyclic Sulfates

The regioselectivity of nucleophilic attack on unsymmetrical cyclic sulfates is a crucial aspect of their synthetic utility. Generally, the reaction is governed by a combination of steric and electronic factors, analogous to the ring-opening of epoxides.

Factors Influencing Regioselectivity

Caption: Key factors determining the site of nucleophilic attack.

-

Steric Hindrance: In the absence of strong electronic effects, nucleophilic attack generally occurs at the less sterically hindered carbon atom. This is the predominant factor for alkyl-substituted cyclic sulfates.

-

Electronic Effects: When one of the carbons of the cyclic sulfate is benzylic or allylic, electronic effects can favor attack at the more substituted carbon due to stabilization of the partial positive charge that develops in the transition state.

-

Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can also influence regioselectivity, although this is often a secondary effect compared to steric and electronic factors of the substrate.

Applications in Drug Development and Complex Molecule Synthesis

The ability to introduce two functional groups with defined stereochemistry in a single transformation makes cyclic sulfates powerful intermediates in the synthesis of pharmaceuticals and natural products. They have been employed in the synthesis of a wide range of biologically active molecules, including:

-

Amino alcohols: Key structural motifs in many drugs, which can be readily synthesized by the ring-opening of cyclic sulfates with amines or azide followed by reduction.

-

Modified Sugars: The selective functionalization of diols in carbohydrates via cyclic sulfates has enabled the synthesis of novel glycosidase inhibitors and other carbohydrate-based therapeutics.

-

Chiral Building Blocks: The enantioselective dihydroxylation of olefins followed by conversion to cyclic sulfates provides access to a vast array of enantiopure building blocks for asymmetric synthesis.

Conclusion

The development of cyclic sulfate chemistry, spearheaded by the seminal work of Sharpless and Gao, has had a profound impact on the field of organic synthesis. Their high reactivity, coupled with predictable stereochemical outcomes, has established them as indispensable tools for the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of these versatile intermediates is essential for the design and execution of efficient and innovative synthetic strategies. The methodologies and data presented in this guide offer a solid foundation for the application of cyclic sulfate chemistry to contemporary challenges in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: Trimethylene Sulfate as an Electrolyte Additive in Lithium-Ion Batteries

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trimethylene sulfate (TMS), also known as 1,3,2-dioxathiane-2,2-dioxide or 1,3-propanediol cyclic sulfate (PCS), is a promising electrolyte additive for enhancing the performance and stability of lithium-ion batteries (LIBs). When introduced in small quantities to conventional carbonate-based electrolytes, TMS can significantly improve the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a protective film on the cathode. This leads to enhanced cycling stability, higher coulombic efficiency, and improved safety, particularly in high-voltage applications. These application notes provide a comprehensive overview of the benefits of TMS, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Data Presentation

The addition of this compound (TMS) to a standard lithium-ion battery electrolyte has been shown to improve key performance metrics. The following tables summarize the quantitative data from studies on the effect of TMS on graphite-based anodes.

Table 1: Electrochemical Performance of Graphite Electrodes With and Without TMS Additive

| Performance Metric | Electrolyte without TMS | Electrolyte with TMS | Source(s) |

| Initial Charge Capacity (mAh g⁻¹) | 332.54 | 362.93 | [1][2] |

| Charge Capacity after 100 Cycles (mAh g⁻¹) | 321.05 | 353.4 | [1][2] |

| Capacity Retention after 100 Cycles (%) | 96.6 | 97.4 | [1][2] |

Table 2: Comparison of SEI Composition on Graphite Anodes

| SEI Component | Electrolyte without TMS | Electrolyte with TMS | Analytical Technique | Source(s) |

| Organic Carbon Species | Predominant | Reduced content | XPS | [3][4][5] |

| Lithium Fluoride (LiF) | Present | Present | XPS | [3][5] |

| Lithium Carbonate (Li₂CO₃) | Present | Present | XPS | [3][5] |

| Sulfur-containing species (e.g., R-SO₃-Li) | Absent | Present | XPS | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as an electrolyte additive.

Protocol 1: Preparation of TMS-Containing Electrolyte

Objective: To prepare a lithium-ion battery electrolyte containing a specified concentration of this compound.

Materials:

-

Battery-grade ethylene carbonate (EC)

-

Battery-grade dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC)

-

Lithium hexafluorophosphate (LiPF₆) salt

-

This compound (TMS) additive (≥99.9% purity)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

-

Magnetic stirrer and stir bars

-

Precision balance

Procedure:

-

Solvent Preparation: Inside the argon-filled glovebox, prepare the base solvent mixture. A common mixture is EC and DMC in a 1:1 volume ratio. For example, to prepare 100 mL of solvent, mix 50 mL of EC and 50 mL of DMC.

-

Salt Dissolution: While stirring the solvent mixture, slowly add the LiPF₆ salt to achieve the desired concentration, typically 1.0 M. Continue stirring until the salt is completely dissolved.

-

Additive Incorporation: Weigh the required amount of TMS to achieve the desired weight percentage (wt%), typically ranging from 0.5% to 2%. For example, for a 1 wt% TMS electrolyte in 100 g of the LiPF₆ solution, add 1 g of TMS.

-

Final Mixing: Continue stirring the solution for several hours to ensure the TMS is fully dissolved and the electrolyte is homogeneous.

-

Storage: Store the prepared electrolyte in a sealed container inside the glovebox to prevent contamination.

Protocol 2: Coin Cell Assembly (CR2032)

Objective: To assemble a CR2032 coin cell for electrochemical testing of the TMS-containing electrolyte.

Materials:

-

CR2032 coin cell components (case, cap, spacer, spring)

-

Graphite anode

-

Lithium metal counter electrode (for half-cell) or a suitable cathode like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) (for full-cell)

-

Celgard separator

-

Prepared electrolyte with and without TMS

-

Crimping machine

-

Tweezers

-

Pipette

Procedure:

-

Preparation: Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring them into the glovebox.

-

Assembly Steps (inside the glovebox): a. Place the anode in the center of the coin cell case. b. Add one or two drops of the prepared electrolyte onto the anode surface. c. Place the separator on top of the anode. d. Add a few more drops of electrolyte to wet the separator completely. e. Place the lithium metal counter/reference electrode (for a half-cell) or the cathode (for a full-cell) on top of the separator. f. Place the spacer disk and then the spring on top of the electrode stack. g. Carefully place the cap on top of the case.

-

Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal the cell. Ensure a proper seal is formed to prevent electrolyte leakage.

-

Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes and stabilization of the open-circuit voltage.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled coin cells using various techniques.

Equipment:

-

Battery cycler (e.g., Maccor, Arbin, Neware)

-

Potentiostat with frequency response analyzer for EIS

3.1 Galvanostatic Cycling:

-

Purpose: To determine the specific capacity, coulombic efficiency, and capacity retention.

-

Procedure:

-

Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI layer. A typical voltage window for a graphite/Li half-cell is 0.005 V to 1.5 V.

-

Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.

-

Long-Term Cycling: Cycle the cell for an extended number of cycles (e.g., 100 or more) at a moderate C-rate (e.g., C/2 or 1C) to assess its capacity retention and long-term stability.

-

3.2 Cyclic Voltammetry (CV):

-

Purpose: To investigate the reduction and oxidation behavior of the electrolyte and the formation of the SEI layer.

-

Procedure:

-

Set up a three-electrode cell if possible (with a lithium reference electrode) for more accurate potential measurements, or use a two-electrode coin cell.

-

Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within a relevant voltage window (e.g., from open circuit voltage down to 0.005 V vs. Li/Li⁺ for anode SEI formation).

-

Observe the reduction peaks in the initial cycles, which correspond to the decomposition of electrolyte components and the formation of the SEI. The reduction of TMS is expected to occur at a higher potential than the solvent, leading to its preferential decomposition.

-

3.3 Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To analyze the impedance characteristics of the cell, including the resistance of the SEI layer and the charge transfer resistance.

-

Procedure:

-

Measure the impedance at different states of charge (SOC) and after a certain number of cycles.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Fit the resulting Nyquist plot to an equivalent circuit model to extract the values for different resistance and capacitance components of the cell. A lower SEI resistance is expected in cells with the TMS additive.

-

Protocol 4: Ex-situ X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To characterize the chemical composition of the SEI layer formed on the electrode surface.

Procedure:

-

Cell Disassembly: After a specific number of formation cycles, carefully disassemble the coin cell inside an argon-filled glovebox.

-

Sample Preparation: Gently rinse the electrode of interest (e.g., graphite anode) with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt. Allow the solvent to evaporate completely.

-

Sample Transfer: Mount the electrode on an XPS sample holder and transfer it to the XPS instrument using an air-tight transfer vessel to prevent exposure to air and moisture.

-

XPS Analysis: Acquire high-resolution XPS spectra for the elements of interest, including C 1s, O 1s, F 1s, Li 1s, and S 2p. The presence of sulfur-containing species in the S 2p spectrum on the electrode from the TMS-containing cell would confirm its contribution to the SEI.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating TMS as an electrolyte additive.

Signaling Pathway: SEI Formation Mechanism with TMS

Caption: Proposed mechanism of SEI formation with TMS on the anode surface.

References

Application Notes and Protocols: The Role of Trimethylene Sulfate in Solid Electrolyte Interphase Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of trimethylene sulfate (TMS), also known as 1,3,2-dioxathiane-2,2-dioxide, as an electrolyte additive in lithium-ion batteries. The focus is on its involvement in the formation of the solid electrolyte interphase (SEI), a critical component for battery performance and longevity.

Introduction

The solid electrolyte interphase (SEI) is a passivation layer formed on the anode surface of a lithium-ion battery during the initial charging cycles. A stable and ionically conductive SEI is crucial for preventing further electrolyte decomposition and ensuring long-term cyclability. Electrolyte additives are commonly used to favorably modify the SEI's properties. Sulfur-containing additives, in particular, have been investigated for their ability to form robust SEI layers. This compound (TMS) is a cyclic sulfate that has been studied as one such additive.

Mechanism of Action and Role in SEI Formation

Unlike many other SEI-forming additives that sacrificially decompose to form the primary components of the SEI layer, this compound appears to play a more subtle role. Studies have shown that the chemical composition of the SEI formed in electrolytes containing TMS is remarkably similar to that of the SEI formed in electrolytes without the additive.[1] This suggests that TMS does not significantly decompose to produce species that are incorporated into the SEI.

Instead, the beneficial effects of TMS are likely attributed to its ability to influence the initial stages of SEI formation. It is hypothesized that TMS is reduced at the anode surface at a potential slightly higher than that of the bulk electrolyte solvents. This initial reduction may lead to the formation of a primary, thin, and uniform passivation layer. This initial layer can then facilitate the subsequent decomposition of the primary electrolyte components (e.g., ethylene carbonate) in a more controlled manner, leading to a more stable and effective SEI. The decomposition of TMS itself may result in soluble species that do not integrate into the final SEI structure.

// Relationships TMS -> Initial_Layer [label=" Preferential\nReduction", color="#EA4335"]; EC -> SEI [label=" Controlled\nDecomposition", color="#34A853"]; Li_ion -> Initial_Layer [color="#4285F4"]; Li_ion -> SEI [color="#4285F4"]; Initial_Layer -> SEI [label=" Facilitates Formation", style=dashed, color="#5F6368"]; Anode -> Initial_Layer [style=invis]; Anode -> SEI [style=invis];

// Node Styling TMS [fillcolor="#FFFFFF", fontcolor="#202124"]; EC [fillcolor="#FFFFFF", fontcolor="#202124"]; Anode [fillcolor="#5F6368", fontcolor="#FFFFFF"]; Initial_Layer [fillcolor="#F1F3F4", fontcolor="#202124"]; SEI [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } dot Caption: Proposed mechanism of TMS-facilitated SEI formation.

Quantitative Data Summary

The addition of this compound to the electrolyte can lead to notable improvements in the electrochemical performance of lithium-ion batteries. The following table summarizes key quantitative data from studies evaluating TMS as an electrolyte additive.

| Performance Metric | Electrolyte without TMS | Electrolyte with TMS | Source |

| Initial Charge Capacity (mAh g⁻¹) | 332.54 | 362.93 | [1] |

| Charge Capacity after 100 Cycles (mAh g⁻¹) | 321.05 | 353.4 | [1] |

| Capacity Retention after 100 Cycles (%) | 96.6 | 97.4 | [1] |

| Electrode Impedance | Higher | Reduced | [1] |

Experimental Protocols

The following protocols outline the general methodologies for evaluating the effect of this compound on SEI formation and battery performance.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and a TMS-containing electrolyte for comparison.

Materials:

-

Battery-grade ethylene carbonate (EC)

-

Battery-grade ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC)

-

Lithium hexafluorophosphate (LiPF₆)

-

This compound (TMS)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Procedure:

-

Inside the glovebox, prepare the baseline electrolyte by dissolving 1.0 M LiPF₆ in a mixture of EC and EMC (e.g., 3:7 by volume).

-

To prepare the TMS-containing electrolyte, add a specified weight percentage of TMS (e.g., 1-2 wt%) to the baseline electrolyte.

-

Stir both electrolyte solutions overnight to ensure complete dissolution and homogeneity.

Coin Cell Assembly

Objective: To assemble coin cells for electrochemical testing.

Materials:

-

Graphite anode

-

Lithium metal counter electrode

-

Celgard separator

-

CR2032 coin cell components (casings, spacers, springs)

-

Prepared electrolytes

-

Crimping machine

Procedure:

-

Inside the glovebox, place the graphite anode in the bottom cap of the coin cell.

-

Add a few drops of the prepared electrolyte onto the anode surface.

-

Place the separator on top of the wetted anode.

-

Add a few more drops of electrolyte to the separator.

-

Place the lithium metal counter electrode on top of the separator.

-

Add a spacer and a spring.

-

Place the top cap and crimp the coin cell using a crimping machine to ensure a hermetic seal.

-

Repeat the process for both the baseline and TMS-containing electrolytes.